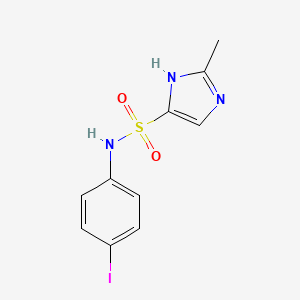

N-(4-iodophenyl)-2-methyl-1H-imidazole-5-sulfonamide

CAS No.:

Cat. No.: VC19932687

Molecular Formula: C10H10IN3O2S

Molecular Weight: 363.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10IN3O2S |

|---|---|

| Molecular Weight | 363.18 g/mol |

| IUPAC Name | N-(4-iodophenyl)-2-methyl-1H-imidazole-5-sulfonamide |

| Standard InChI | InChI=1S/C10H10IN3O2S/c1-7-12-6-10(13-7)17(15,16)14-9-4-2-8(11)3-5-9/h2-6,14H,1H3,(H,12,13) |

| Standard InChI Key | WRCPXJAWHPNFOF-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC=C(N1)S(=O)(=O)NC2=CC=C(C=C2)I |

Introduction

Structural Characteristics and Physicochemical Properties

N-(4-Iodophenyl)-2-methyl-1H-imidazole-5-sulfonamide (molecular formula: ) features a 1H-imidazole ring substituted at position 2 with a methyl group and at position 5 with a sulfonamide moiety. The sulfonamide nitrogen is further bonded to a 4-iodophenyl group. Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Weight | 363.18 g/mol |

| IUPAC Name | N-(4-iodophenyl)-2-methyl-1H-imidazole-5-sulfonamide |

| Key Functional Groups | Imidazole, sulfonamide, iodophenyl |

| Predicted Solubility | Low in water; soluble in DMSO, DMF |

The iodine atom introduces significant steric and electronic effects, influencing reactivity and intermolecular interactions .

Synthesis and Chemical Reactivity

Synthetic Routes

While no explicit synthesis for this compound is documented, analogous imidazole sulfonamides are typically synthesized via:

-

Chlorosulfonation: Reacting 2-methylimidazole with chlorosulfonic acid to form a sulfonyl chloride intermediate .

-

Amination: Coupling the sulfonyl chloride with 4-iodoaniline in the presence of a base (e.g., NaCO) to yield the sulfonamide .

Example Reaction Scheme:

Reactivity Profiles

-

Nucleophilic Substitution: The iodine atom on the phenyl ring can undergo substitution with nucleophiles (e.g., amines, alkoxides) .

-

Metal-Catalyzed Coupling: Potential for Suzuki-Miyaura coupling using the iodophenyl group as a reactive site .

-

Oxidation/Reduction: The imidazole ring may participate in redox reactions, altering electronic properties .

Biological Activity and Mechanisms

Anticancer Activity

Analogous thiazole sulfonamides demonstrate selective cytotoxicity against A549 lung adenocarcinoma cells (IC: 23.3 µM) . While direct evidence is lacking, the iodophenyl group in N-(4-iodophenyl)-2-methyl-1H-imidazole-5-sulfonamide could facilitate DNA intercalation or kinase inhibition.

Enzyme Inhibition

Sulfonamides are known carbonic anhydrase inhibitors. The compound’s sulfonamide group may chelate zinc ions in enzymatic active sites, disrupting metabolic pathways .

Industrial and Materials Science Applications

Pharmaceutical Intermediates

The iodine atom enables radio-labeling for imaging agents or targeted drug delivery systems .

Coordination Chemistry

The imidazole nitrogen and sulfonamide oxygen can act as ligands for metal complexes, useful in catalysis or materials synthesis .

Challenges and Future Directions

-

Synthetic Optimization: Improving yield and purity via green chemistry approaches (e.g., microwave-assisted synthesis).

-

Biological Screening: Prioritize in vivo studies to validate anticancer and antimicrobial hypotheses.

-

Structure-Activity Relationships: Modifying the iodophenyl group to explore electronic effects on bioactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume